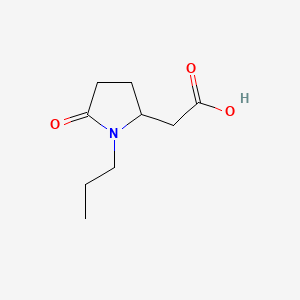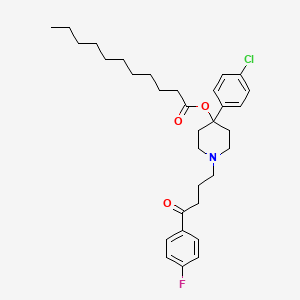![molecular formula C36H49N11 B584462 4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine CAS No. 1135479-41-2](/img/structure/B584462.png)
4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine, also known as 4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine, is a useful research compound. Its molecular formula is C36H49N11 and its molecular weight is 635.865. The purity is usually 95%.
BenchChem offers high-quality 4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of 5-HT1 Agonist Rizatriptan
Rizatriptan is a 5-HT1 agonist and is synthesized via the construction of an indole ring on 3-Methyl-4-nitrobenzoic acid methyl ester by Leimgruber-Batcho reaction . The indole intermediate obtained is then further converted to rizatriptan, a triptan-class compound . This synthesis is part of active research as the indole ring system is a widely distributed heterocycle and an integral part of various naturally occurring alkaloids and drug substances .
Method: The construction of the indole ring was carried out on 3-methyl-4-nitrobenzoic acid methyl ester. The indole intermediate obtained was then treated with Oxalyl chloride to get an oxoacetyl indole carboxylate intermediate. The Intermediate obtained was then further converted to rizatriptan .
Results: Using simple, facile, and an efficient methodology, rizatriptan was prepared . This synthesis of 5-HT1 receptor agonists like sumatriptan and rizatriptan has added great advantage to the success of 5-HT research .
Bioequivalence Study of Two Orodispersible Rizatriptan Formulations
A bioequivalence study was carried out to assess the bioequivalence and tolerability of two different oral formulations of rizatriptan .
Method: The study was carried out in 40 healthy volunteers according to an open label, randomized, two-period, two-sequence, crossover, single dose, and fasting conditions design . The test and reference formulations were administered in two treatment days, separated by a washout period of seven days .
Results: The 90% confidence intervals of the geometric mean values for the test/reference ratios for AUC 0-t (area under the plasma concentration-time curve from zero to the last measurable concentration) and C max (maximum plasma concentration) were within the bioequivalence acceptance range of 80%–125% . It may therefore be concluded that the test formulation of rizatriptan 10 mg orodispersible tablet is bioequivalent to the reference formulation .
Mechanism of Action
Target of Action
Rizatriptan is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep.
Mode of Action
Rizatriptan interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction and reducing sterile inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Rizatriptan is the serotonergic pathway . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Rizatriptan induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .
Pharmacokinetics
Rizatriptan exhibits complete absorption and has a distribution volume of 110 L in females and 140 L in males . It is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . The compound is excreted in urine (82%, 14% as unchanged drug) and feces (12%) . The onset of action is within 2 hours, and the time to peak is 1 to 1.5 hours . The elimination half-life of Rizatriptan is 2-3 hours .
Result of Action
Rizatriptan relieves migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans .
Action Environment
The action, efficacy, and stability of Rizatriptan can be influenced by various environmental factors. For instance, the plasma concentrations of Rizatriptan were approximately 30% greater in patients with moderate hepatic insufficiency . In patients with renal function impairment, the AUC for Rizatriptan was approximately 44% greater than that in patients with healthy renal function . Furthermore, gender and age can also influence the pharmacokinetics of Rizatriptan .
properties
IUPAC Name |
4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N11/c1-42(2)15-7-8-35(36-30(14-17-44(5)6)32-19-27(9-11-33(32)41-36)20-45-25-37-23-39-45)47-22-29(13-16-43(3)4)31-18-28(10-12-34(31)47)21-46-26-38-24-40-46/h9-12,18-19,22-26,35,41H,7-8,13-17,20-21H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXYJXRBOGGJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)N4C=C(C5=C4C=CC(=C5)CN6C=NC=N6)CCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-[2-(Dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S,6S)-rel-5-(1-Ethylpropoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Methyl Ester](/img/no-structure.png)





